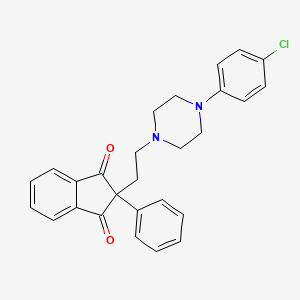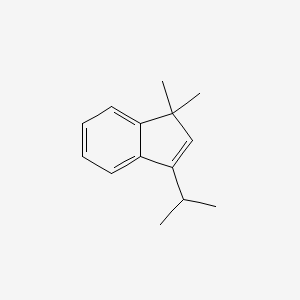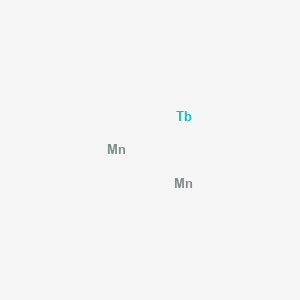
Manganese--terbium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–terbium (2/1) is a compound consisting of manganese and terbium in a 2:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Manganese is a transition metal known for its magnetic properties, while terbium is a rare earth element known for its luminescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manganese–terbium (2/1) can be achieved through various methods, including solid-state reactions and co-precipitation techniques. One common method involves mixing manganese and terbium oxides in stoichiometric amounts, followed by heating the mixture at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound . Another method involves the co-precipitation of manganese and terbium salts from an aqueous solution, followed by calcination to obtain the final product .
Industrial Production Methods: Industrial production of manganese–terbium (2/1) typically involves large-scale solid-state reactions. The raw materials, manganese oxide and terbium oxide, are mixed in the desired ratio and subjected to high-temperature treatment in a controlled environment. This process ensures the formation of a homogeneous compound with consistent properties .
Chemical Reactions Analysis
Types of Reactions: Manganese–terbium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form oxides, or with halogens to form halides .
Common Reagents and Conditions: Common reagents used in reactions with manganese–terbium (2/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving manganese–terbium (2/1) include manganese and terbium oxides, halides, and other coordination compounds.
Scientific Research Applications
Manganese–terbium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it is studied for its potential use in imaging and diagnostic applications, owing to the luminescent properties of terbium . In medicine, it is being explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI) . In industry, manganese–terbium (2/1) is used in the production of advanced materials, such as high-performance magnets and luminescent materials .
Mechanism of Action
The mechanism of action of manganese–terbium (2/1) involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer reactions due to the presence of manganese, which can exist in multiple oxidation states . In luminescent applications, terbium ions can absorb and emit light, making the compound useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Manganese–terbium (2/1) can be compared with other similar compounds, such as manganese–gadolinium (2/1) and manganese–dysprosium (2/1). While all these compounds share similar magnetic and luminescent properties, manganese–terbium (2/1) is unique due to the specific electronic configurations of manganese and terbium, which result in distinct catalytic and luminescent properties . Other similar compounds include terbium oxides and manganese oxides, which also exhibit unique properties and applications .
Properties
CAS No. |
12502-81-7 |
|---|---|
Molecular Formula |
Mn2Tb |
Molecular Weight |
268.80144 g/mol |
IUPAC Name |
manganese;terbium |
InChI |
InChI=1S/2Mn.Tb |
InChI Key |
XMZXPMWWJYNCKL-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



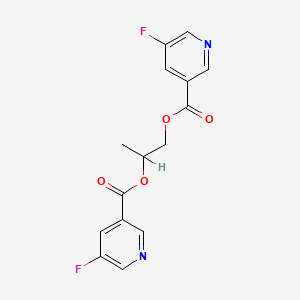
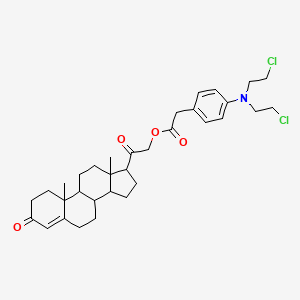
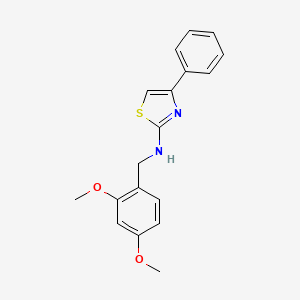


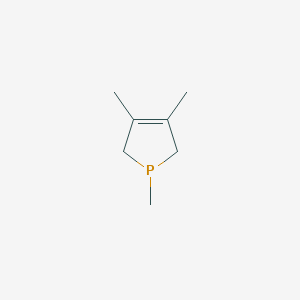
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
